(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide moiety and a 3-methoxyphenyl group. This compound belongs to a class of cyanoacrylamide derivatives synthesized via a two-step protocol: (1) cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursors, followed by (2) Knoevenagel condensation with substituted benzaldehydes to introduce the α,β-unsaturated cyanoacrylamide side chain . The (E)-configuration of the acrylamido double bond is critical for molecular rigidity and bioactivity, as seen in structurally related compounds .
Key structural attributes include:
- Tetrahydrobenzo[b]thiophene core: Enhances planarity and hydrophobic interactions.
- Methyl ester group: Improves solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-15-7-5-6-13(11-15)10-14(12-22)19(24)23-20-18(21(25)27-2)16-8-3-4-9-17(16)28-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVOHMLKDGXRSU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2-cyano-3-arylaniline-derived acrylamides have been used in the synthesis of biologically and pharmacologically important 2-propenoylamides.
Mode of Action
It’s known that similar compounds undergo oxidative decarboxylative cascade cyclization. This reaction exhibits a broad substrate scope and provides efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines.
Biochemical Pathways
The compound is likely involved in the cascade cyclization of α-keto acids with 2-cyano-3-arylaniline-derived acrylamides. This reaction provides an efficient access to carbonyl-containing pyrido[4,3,2-gh]phenanthridines. .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water. This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown to possess antioxidant and anti-inflammatory activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds. .
Comparison with Similar Compounds
Key Insights :
- Electron-donating groups (e.g., -OCH₃) enhance lipophilicity and membrane permeability, while polar groups (e.g., -OH) improve solubility and antioxidant efficacy .
- Bulky substituents (e.g., indole) may sterically hinder target engagement but offer opportunities for selective interactions .
Core Scaffold Modifications
Tetrahydrobenzo[b]thiophene vs. Dimethylthiophene
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: The dimethylthiophene core increases planarity and rigidity, enhancing π-π stacking but reducing solubility .
Ester Group Variations
Q & A
Q. What are the key considerations for optimizing solvent systems and reaction conditions during synthesis?
The synthesis typically involves Knoevenagel condensation or Gewald reactions. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred to enhance reactant solubility and control reaction kinetics .
- Catalysts : Piperidine and acetic acid are commonly used to accelerate condensation reactions, with reflux conditions (5–6 hours) yielding 72–94% product .
- Temperature control : Maintaining reflux temperatures (e.g., 40–70°C for Gewald reactions) ensures optimal cyclization and minimizes side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6–8 ppm) and confirm ester/amide functional groups .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch) validate acrylamido and cyano groups .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 397.45 for C₂₀H₁₉N₃O₄S derivatives) .
Q. How can researchers assess the antioxidant and anti-inflammatory activities of this compound?
- In vitro antioxidant assays : DPPH radical scavenging and ferric-reducing power tests evaluate electron-donating capacity .
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents measures inhibition of prostaglandin synthesis .
- Dose-response curves : IC₅₀ values (e.g., 10–50 μM) quantify potency compared to standard antioxidants like ascorbic acid .
Advanced Questions
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : HSQC and HMBC correlations differentiate overlapping signals in the tetrahydrobenzo[b]thiophene core .
- Deuteration experiments : Exchanging labile protons (e.g., NH groups) simplifies spectra by eliminating splitting .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improves anti-inflammatory potency by modulating electron density .
- Core modifications : Replacing the methoxy group with hydroxyl or methyl groups alters hydrogen-bonding interactions with target enzymes .
- Bioisosteric replacement : Substituting the cyano group with carboxylic acid improves solubility while retaining activity .
Q. How can researchers address data contradictions in synthesis yields or bioactivity across studies?
- Reaction reproducibility : Strict control of moisture (via anhydrous solvents) and oxygen (via inert gas purging) minimizes variability in yields .
- Bioassay standardization : Normalizing cell lines (e.g., RAW 264.7 macrophages) and incubation times reduces inter-study variability in IC₅₀ values .
- Statistical analysis : Multivariate regression identifies confounding factors (e.g., solvent purity, temperature fluctuations) .
Q. What methodologies are used to analyze degradation products under physiological conditions?
- HPLC-MS/MS : Reverse-phase chromatography with mass detection identifies hydrolyzed esters or oxidized thiophene rings .
- Forced degradation studies : Exposure to acidic/basic conditions (pH 1–13) or UV light accelerates degradation for pathway elucidation .
- Metabolite profiling : Liver microsome assays reveal phase I/II metabolites, such as glucuronidated or sulfated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
